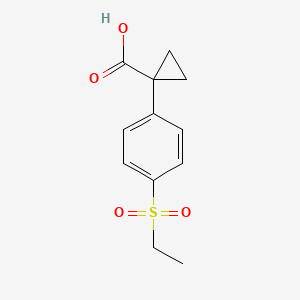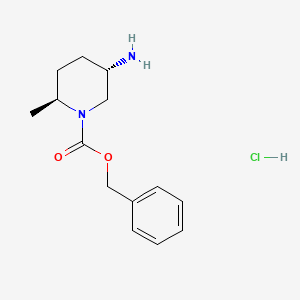
4-ブロモ-2-フルオロ-1-(3,3,3-トリフルオロプロプ-1-イニル)ベンゼン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is an organic compound with the molecular formula C9H3BrF4 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and a trifluoropropynyl group
科学的研究の応用
Chemistry
In chemistry, 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its fluorinated groups can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties can impart desirable characteristics such as increased chemical resistance and thermal stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzene and 3,3,3-trifluoropropyne.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A palladium catalyst is often used to facilitate the coupling reaction between the aryl halide and the alkyne.
Procedure: The reaction mixture is heated to a specific temperature (usually around 80-100°C) and stirred for several hours. After completion, the product is purified using column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: It can participate in oxidation reactions to form corresponding quinones or reduction reactions to yield hydro derivatives.
Coupling Reactions: The trifluoropropynyl group can engage in coupling reactions with various electrophiles, leading to the formation of complex molecular architectures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and nickel catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while oxidation with potassium permanganate would produce a quinone derivative.
作用機序
The mechanism by which 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoropropynyl) can influence the reactivity and selectivity of the compound. These groups can stabilize transition states and intermediates, facilitating various transformations.
類似化合物との比較
Similar Compounds
2-Bromo-3,3,3-trifluoro-1-propene: Another fluorinated compound with similar reactivity.
1,3-Dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene: Shares the trifluoropropyl group but differs in halogen substitution.
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene: The compound itself, used as a reference for comparison.
Uniqueness
4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is unique due to the combination of bromine, fluorine, and trifluoropropynyl groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate for various chemical transformations and applications.
特性
IUPAC Name |
4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOGAOJFBKANJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C#CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)
![(2E)-2-[(E)-2-chlorobenzoyl]-3-[(5-methyl-1,2-oxazol-3-yl)amino]prop-2-enenitrile](/img/structure/B2514713.png)
![3-[(4-chlorophenyl)sulfanyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2514715.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

